N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline
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Overview
Description
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzo[c]chromene core with an acetylated norvaline side chain, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline can undergo various chemical reactions, including:
Oxidation: The benzo[c]chromene core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group in the benzo[c]chromene core.
Substitution: The acetyl and norvaline groups can be substituted with other functional groups to create derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline involves its interaction with specific molecular targets and pathways. The benzo[c]chromene core can interact with various enzymes and receptors, modulating their activity. The acetyl and norvaline groups can further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: A synthetic cannabinoid with potential therapeutic applications.
BUTYL ((4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL)OXY)ACETATE: Another derivative with similar structural features.
Uniqueness
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline stands out due to its unique combination of a benzo[c]chromene core with an acetylated norvaline side chain.
Properties
Molecular Formula |
C21H25NO6 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H25NO6/c1-3-6-16(20(24)25)22-18(23)11-27-17-10-9-14-13-7-4-5-8-15(13)21(26)28-19(14)12(17)2/h9-10,16H,3-8,11H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
PHLCOWFXYGQMQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C |
Origin of Product |
United States |
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